molecular formula C27H35N3O3 B5215516 3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione

3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione

Cat. No. B5215516
M. Wt: 449.6 g/mol
InChI Key: VPDJBHYOCJXJRQ-UHFFFAOYSA-N
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Description

3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used recreationally for its stimulant effects. However, BZP has also been studied for its potential medical applications, particularly in the treatment of various neurological disorders. In

Scientific Research Applications

BZP has been studied for its potential medical applications, particularly in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. BZP has been shown to have dopaminergic and serotonergic properties, which are important neurotransmitters involved in the regulation of mood, cognition, and behavior. BZP has also been studied for its potential use as an analgesic and anti-inflammatory agent.

Mechanism of Action

BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also blocks the reuptake of these neurotransmitters, leading to their prolonged activity in the brain. BZP also acts as an agonist at serotonin receptors, leading to increased activation of these receptors. The exact mechanism of action of BZP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects
BZP has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria. However, BZP can also cause adverse effects such as anxiety, agitation, and insomnia. Long-term use of BZP has been associated with neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments, including its well-established synthesis method, its potent and selective pharmacological effects, and its ability to modulate various neurotransmitter systems in the brain. However, BZP also has several limitations, including its potential for abuse and its adverse effects on cognitive function and neurotoxicity.

Future Directions

There are several future directions for the study of BZP. One direction is to further explore its potential medical applications, particularly in the treatment of neurological disorders. Another direction is to investigate the mechanisms underlying its pharmacological effects, particularly its modulation of neurotransmitter systems in the brain. Additionally, further research is needed to understand the long-term effects of BZP on cognitive function and neurotoxicity, as well as its potential for abuse and addiction.
Conclusion
In conclusion, BZP is a synthetic compound that has been studied for its potential medical applications, particularly in the treatment of various neurological disorders. BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain, and it has several advantages and limitations for lab experiments. Further research is needed to fully understand the mechanisms underlying its pharmacological effects and its potential for abuse and addiction.

Synthesis Methods

BZP can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride, followed by the reaction with 4-(hexyloxy)benzaldehyde, and then with succinic anhydride. The final product is obtained through purification and crystallization. This synthesis method has been extensively studied and optimized, and has been shown to yield high-quality BZP with good purity and yield.

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O3/c1-2-3-4-8-19-33-24-13-11-23(12-14-24)30-26(31)20-25(27(30)32)29-17-15-28(16-18-29)21-22-9-6-5-7-10-22/h5-7,9-14,25H,2-4,8,15-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDJBHYOCJXJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzylpiperazin-1-yl)-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione

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